m-Phenylenediamine
Overview
Description
m-Phenylenediamine, also known as 1,3-diaminobenzene, is an organic compound with the chemical formula C₆H₄(NH₂)₂. It is an isomer of o-phenylenediamine and p-phenylenediamine. This aromatic diamine is a colorless solid that appears as needles but turns red or purple upon exposure to air due to the formation of oxidation products . It is widely used in various industrial applications, including the production of polymers, dyes, and resins.
Mechanism of Action
. . .
Mode of Action
m-Phenylenediamine acts as a “coupling agent” in hair-dying, used to produce blue colors . In the synthesis of polymers, it forms a distinctive shell layer with abundant nitrogenous functional groups . It is also used in the hydrogenation of m-dinitrobenzene to this compound, a reaction of importance to the pharmaceutical and fine chemicals industries .
Biochemical Pathways
The hydrogenation of m-dinitrobenzene to this compound involves two consecutive reactions: first, the reduction of m-dinitrobenzene to m-nitroaniline, and then, the reduction of m-nitroaniline to this compound . The apparent activation energies of the reaction were determined in each step, indicating that the hydrogenation of m-nitroaniline toward this compound is the rate-determining step in the hydrogenation of m-dinitrobenzene .
Pharmacokinetics
It is known that this compound can cause methaemoglobin formation in dogs and cats . After long-term administration to experimental animals, it damages the liver .
Result of Action
The result of this compound’s action depends on its application. In hair-dying, it produces blue colors . In the synthesis of polymers, it forms a distinctive shell layer with abundant nitrogenous functional groups . In the hydrogenation of m-dinitrobenzene, it serves as an intermediate product .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the concurrent reduction-adsorption of chromium using this compound-modified magnetic chitosan was found to be enhanced by protonation of nitrogenous functional groups under low pH . Furthermore, this compound turns red or purple on exposure to air due to the formation of oxidation products .
Preparation Methods
Synthetic Routes and Reaction Conditions: m-Phenylenediamine is primarily synthesized through the hydrogenation of 1,3-dinitrobenzene. The hydrogenation process typically employs catalysts such as platinum or nickel to facilitate the reduction of nitro groups to amino groups .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous-flow hydrogenation of 1,3-dinitrobenzene. This method ensures efficient conversion and high yields. The reaction conditions include maintaining a specific temperature and pressure to optimize the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions: m-Phenylenediamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of quinonoid structures.
Reduction: The reduction of this compound is commonly achieved using hydrogen gas in the presence of catalysts like platinum or nickel.
Major Products:
Oxidation Products: Quinonoid structures.
Reduction Products: this compound itself from its nitro precursor.
Substitution Products: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
m-Phenylenediamine has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of polymers, including aramid fibers and epoxy resins. It is also employed in the production of dyes and pigments.
Biology: this compound is used in the preparation of various biochemical reagents and as a component in certain staining techniques.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the manufacture of adhesives, coatings, and elastomers.
Comparison with Similar Compounds
m-Phenylenediamine is one of the three isomeric forms of phenylenediamine, the other two being o-phenylenediamine and p-phenylenediamine .
o-Phenylenediamine (1,2-diaminobenzene): This isomer has amino groups at the 1 and 2 positions on the benzene ring. It is used in the synthesis of heterocyclic compounds and as an intermediate in the production of dyes and pharmaceuticals.
p-Phenylenediamine (1,4-diaminobenzene): This isomer has amino groups at the 1 and 4 positions. It is widely used in the production of polymers such as Kevlar and in hair dyes.
Uniqueness of this compound: this compound is unique due to its specific positioning of amino groups at the 1 and 3 positions, which imparts distinct chemical reactivity and properties. This positioning allows it to be used in applications where the other isomers may not be suitable, such as in the synthesis of certain polymers and dyes.
Properties
IUPAC Name |
benzene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-2-1-3-6(8)4-5/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQRUWWHSTZEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2, Array | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-03-5 | |
Record name | m-Phenylenediamine, polymers | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25668-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4021137 | |
Record name | 1,3-Benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-phenylenediamine appears as colorless or white colored needles that turn red or purple in air. Melting point 64-66 C. Density 1.14 g / cm3. Flash point 280 F. May irritate skin and eyes. Toxic by skin absorption, inhalation or ingestion. Used in aramid fiber manufacture, as a polymer additive, dye manufacturing, as a laboratory reagent, and in photography., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White crystals that change to red on exposure to light and air; [CHEMINFO], WHITE CRYSTALS. TURNS RED ON EXPOSURE TO AIR., Colorless or white colored needles that turn red or purple in air. | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
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Record name | 1,3-Benzenediamine | |
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Record name | m-Phenylenediamine | |
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Record name | m-PHENYLENEDIAMINE | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/84 | |
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Boiling Point |
540 to 543 °F at 760 mmHg (NTP, 1992), 284-287 °C, 540-543 °F | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
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Flash Point |
280 °F (NTP, 1992), 187 °C c.c., 280 °F | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-PHENYLENEDIAMINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/84 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), SOL IN WATER, METHANOL, ETHANOL, CHLOROFORM, ACETONE, DIMETHYLFORMAMIDE, METHYL ETHYL KETONE, DIOXANE; SLIGHTLY SOL IN ETHER, CARBON TETRACHLORIDE, ISOPROPANOL, DIBUTYL PHTHALATE. VERY SLIGHTLY SOL IN BENZENE, TOLUENE, XYLENE, BUTANOL., In water, 2.38X10+5 mg/l at 20 deg, Solubility in water: soluble | |
Record name | 1,3-PHENYLENEDIAMINE | |
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Record name | m-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
1.0696 at 136 °F (NTP, 1992) - Denser than water; will sink, 1.0096 g/cu m at 58 °C, Density = 1.139, 1.14 g/cm³, 1.0696 at 136 °F | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |
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Record name | m-PHENYLENEDIAMINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1302 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
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URL | https://www.osha.gov/chemicaldata/84 | |
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Vapor Density |
3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7, 3.7 | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/84 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 211.6 °F ; 0.0018 mmHg at 77 °F (NTP, 1992), 0.0018 [mmHg], 1 MM HG @ 99.8 °C, Vapor pressure, Pa at 99.8 °C: 133, 1 mmHg at 211.6 °F, 0.0018 mmHg at 77 °F | |
Record name | 1,3-PHENYLENEDIAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1315 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | m-Phenylenediamine | |
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Record name | m-PHENYLENEDIAMINE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | M-PHENYLENEDIAMINE (1,3-PHENYLENEDIAMINE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/84 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
In all experiments concerning the absorption of m-phenylenediamine through the skin, increases in ferrihemoglobin (methemoglobin) concentration of various degrees were observed. ... The delay of the ferrihemoglobin formation /indicates that/ a transformation of the m-phenylenediamine is necessary for ferrihemoglobin formation. ... 6 mg of m-phenylenediamine/kg injected intravenously, ... took more than two hours before the formation of ferrihemoglobin had attained its maximum speed. | |
Record name | 1,3-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
m-Phenylenediamine: purity 99.5% minimum /with the following constituents:/ water-insoluble matter, 0.1% maximum; moisture content, 0.1% maximum; moisture content, 0.1% maximum; dinitrobenzene, 0.1% maximum; p-Phenylenediamine, 500 mg/kg maximum; o-Phenylenediamine, 200 mg/kg maximum., In Japan, m-phenylenediamine is available with a minimum purity of 98.5%. ... Dinitrobenzene and phenylenediamine isomers are /found/ as impurities. | |
Record name | 1,3-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5384 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE CRYSTALS BECOMING RED ON EXPOSURE TO AIR, Colorless needles, RHOMBIC CRYSTALS FROM ALCOHOL, COLORLESS RHOMBIC NEEDLES, Dark oxidation products /are/ present in compound exposed to moist air. | |
CAS No. |
108-45-2, 541-69-5 | |
Record name | 1,3-PHENYLENEDIAMINE | |
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Record name | m-Phenylenediamine | |
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Record name | m-phenylenediamine | |
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Record name | m-phenylenediamine | |
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Record name | M-PHENYLENEDIAMINE | |
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Record name | m-PHENYLENEDIAMINE | |
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Melting Point |
145 to 147 °F (NTP, 1992), 145-147 °F, 62-63 °C | |
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ANone: m-Phenylenediamine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol.
ANone: this compound can be characterized using various spectroscopic techniques, including:
- Fourier Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups like -NH2 and aromatic C-H present in this compound. [], [], []
- Ultraviolet-Visible Spectroscopy (UV-Vis): UV-Vis spectroscopy helps study the electronic transitions within the molecule and provides information about its conjugated system. [], [], [], []
A: Pure this compound, when freshly distilled, is colorless but darkens quickly upon exposure to air, heat, or light, eventually becoming tarry. The presence of ortho- and para-phenylenediamine isomers as impurities further accelerates this degradation. []
A: Removing ortho- and para-phenylenediamine impurities significantly improves the stability of this compound. This can be achieved by treating the impure this compound with a salt or acid containing chromate or dichromate anions, followed by the removal of any precipitate formed. []
A: this compound serves as a monomer in synthesizing various polymers. For instance, it is used in the preparation of poly(this compound) nanoparticles through oxidative polymerization using copper compounds and persulfate. []
ANone: this compound-based polymers find applications in various fields, including:
- Adsorbent materials: Poly(this compound) nanoparticles can be used to remove dyes like Orange G from aqueous solutions due to their high surface area and adsorption capacity. []
- Structural color materials: this compound-based nanospheres coated with poly(this compound) can create bright, iridescent structural colors. []
- Ultrafiltration membranes: Composite ultrafiltration membranes using poly(this compound) and poly(vinyl alcohol) on ceramic supports can effectively remove Congo red dye from wastewater. []
- Supercapacitor electrode materials: Pyrolyzed poly(this compound) shows promising electrochemical performance as an active electrode material in supercapacitors. []
A: Research indicates that the carcinogenicity of this compound derivatives is linked to their ability to cause oxidative DNA damage rather than bacterial mutagenicity. For example, 4-methoxy-m-phenylenediamine, a carcinogenic derivative, causes more DNA damage than non-carcinogenic this compound. []
ANone: this compound exhibits some toxicity:
- Oral LD50 in rats: 360–650 mg/kg. []
- Subchronic oral exposure in rats: Liver lesions but no kidney injury. []
- Dermal exposure in rabbits: Some studies reported liver and kidney toxicity while others did not. []
- Skin irritation and sensitization: Observed in guinea pigs. []
- Sensitization: Some evidence in clinical data. []
- Neurotoxicity: Absent in a short-term oral study in rats. []
- Fetotoxicity: Identified in one study in female rats, but no evidence of teratogenicity. []
- Carcinogenicity: Neither oral nor dermal exposure to this compound or hair dye formulations containing it were carcinogenic in mice and rat studies. []
A: Capillary gas chromatography (GC) is an effective method for analyzing this compound, p-phenylenediamine, and o-phenylenediamine in hair dye cosmetics. This method involves extracting the samples with ethyl acetate and then injecting them into a GC system equipped with a capillary column, using a no-split injection mode and a flame ionization detector (FID). []
ANone: Several methods have been explored for removing this compound from wastewater, including:
- Fered-Fenton process: This process utilizes a combination of electrochemical and Fenton reactions to degrade this compound efficiently. Optimum degradation is achieved at a specific pH, H2O2 concentration, Fe2+ concentration, and electric current. []
- Adsorption onto resins: Acid adsorption resins modified with functional groups such as tannic acid, lysine, sulfamic acid, and gallic acid show good adsorption capacities for this compound. []
A: Backpropagation (BP) neural networks trained on experimental data have been successfully employed to optimize the reaction conditions for the catalytic hydrogenation of m-dinitrobenzene to this compound. This approach helps determine the optimal solvent, reaction temperature, hydrogen pressure, and catalyst amount for maximizing this compound yield. []
ANone: Research on this compound spans several disciplines:
- Material science: Development of novel materials like polymers for various applications (e.g., adsorbents, structural color materials, membranes). [, , ]
- Environmental science: Finding efficient methods for removing this compound from wastewater and mitigating its environmental impact. [, ]
- Analytical chemistry: Developing and validating methods for the accurate and sensitive detection and quantification of this compound in various matrices. []
- Toxicology: Understanding the toxicological profile and potential health risks associated with this compound exposure. [, ]
- Computational chemistry: Utilizing computational models to optimize reaction conditions and predict material properties. []
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